molecular formula C12H17BO4 B2956324 Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester CAS No. 193905-91-8

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

Cat. No. B2956324
M. Wt: 236.07
InChI Key: ZZOYTJILBZJPGA-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07 g/mol . The compound is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . For a detailed view of the molecule’s structure, please refer to the resources provided by the supplier or a trusted chemical database.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” include a predicted boiling point of 393.3±52.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound has a pKa value of 7.84±0.10 (Predicted) .

Scientific Research Applications

Catalytic Applications

One study demonstrates the use of arylboronic esters in the rhodium(I)-catalyzed carboxylation with CO2 to obtain benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method provides a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, highlighting the potential of boronic esters in catalytic transformations (Ukai et al., 2006).

Synthetic Organic Chemistry

Another research describes a metal- and additive-free photoinduced borylation of haloarenes, converting them directly into boronic acids and esters. This method avoids the use of expensive and toxic metal catalysts, offering a simpler and more environmentally friendly approach to synthesizing boronic compounds (Mfuh et al., 2017).

Material Science

Research into the esterification of aromatic carboxylic acids using dimethyl carbonate over zeolite catalysts has shown efficient conversion to esters. This process represents a safe alternative to traditional esterification methods, which often involve harmful reagents. The study's findings could have implications for the production of materials and chemicals in a more sustainable manner (Kirumakki et al., 2003).

Drug Synthesis and Delivery Systems

A study on the chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid, including glycolic acid derivatives, provides insights into designing prodrug esters of carboxylic acid agents. Understanding the hydrolysis behavior of these compounds is crucial for developing effective drug delivery systems (Nielsen & Bundgaard, 1987).

properties

IUPAC Name

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYTJILBZJPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

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